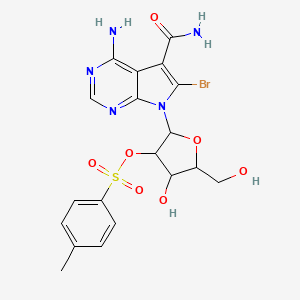

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)-

Description

This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidine family, a scaffold widely explored in medicinal chemistry due to its structural resemblance to purine nucleotides, enabling interactions with kinases and nucleic acid targets . The specific substitutions at positions 4 (amino), 6 (bromo), and 7 (2-O-((4-methylphenyl)sulfonyl)pentofuranosyl) distinguish it from related analogs.

Properties

CAS No. |

83379-26-4 |

|---|---|

Molecular Formula |

C19H20BrN5O7S |

Molecular Weight |

542.4 g/mol |

IUPAC Name |

[2-(4-amino-6-bromo-5-carbamoylpyrrolo[2,3-d]pyrimidin-7-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C19H20BrN5O7S/c1-8-2-4-9(5-3-8)33(29,30)32-14-13(27)10(6-26)31-19(14)25-15(20)11(17(22)28)12-16(21)23-7-24-18(12)25/h2-5,7,10,13-14,19,26-27H,6H2,1H3,(H2,22,28)(H2,21,23,24) |

InChI Key |

JBJUJAKJNYCMMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C(=C(C4=C(N=CN=C43)N)C(=O)N)Br)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the fused ring structure.

Introduction of Functional Groups: The amino, bromo, and sulfonyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Glycosylation: The attachment of the pentofuranosyl group is typically achieved through glycosylation reactions using suitable glycosyl donors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow chemistry and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 serves as a reactive site for nucleophilic substitution. For example:

-

Amination : Reaction with amines (e.g., ethyl-4-aminobenzoate) under reflux conditions in ethanol replaces the bromine with an amino group.

-

Cross-coupling : Potential for Suzuki-Miyaura coupling using palladium catalysts to introduce aryl or heteroaryl groups, though explicit examples are not documented in the reviewed sources.

Table 1: Substitution Reactions

| Substrate | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 6-Bromo derivative | Ethyl-4-aminobenzoate, reflux | 4-Amino-substituted derivative |

Sulfonylation of Hydroxyl Groups

The 2-O-((4-methylphenyl)sulfonyl)pentofuranosyl moiety is introduced via sulfonylation:

-

Reagents : Tosyl chloride (4-methylbenzenesulfonyl chloride) in the presence of a base (e.g., pyridine or triethylamine) .

-

Conditions : Typically conducted at 0–25°C in anhydrous solvents like dichloromethane or THF.

This step is pivotal for protecting hydroxyl groups during glycosylation or other sugar-modification reactions.

Amide Bond Formation

The carboxamide group at position 5 is synthesized via coupling reactions:

-

Activation : Carboxylic acid precursors are activated using agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) .

-

Coupling : Reaction with ammonia or primary amines yields the carboxamide functionality .

Protection and Deprotection Strategies

Multi-step syntheses require selective protection of reactive groups:

-

Amino Group Protection : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are used to shield the 4-amino group during sulfonylation or glycosylation .

-

Sulfonyl Group Removal : Acidic or basic hydrolysis may cleave the sulfonyl group post-glycosylation.

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s structure enables reversible binding to kinase targets (e.g., FGFR4, PKBβ):

-

Key Interactions : Hydrogen bonding with the carboxamide group and hydrophobic interactions with the bromine and sulfonyl substituents .

-

Selectivity : The sulfonyl group enhances selectivity for kinase active sites, as demonstrated in cellular assays .

Table 2: Biological Activity Data

| Target | IC₅₀ (nM) | Cell Line Assay | Reference |

|---|---|---|---|

| FGFR4 V550L | 12 | Ba/F3-TEL-FGFR4 | |

| PKBβ | 28 | PI3K−PKB−mTOR pathway |

Analytical Monitoring

Reaction progress and purity are validated using:

-

TLC (Thin-Layer Chromatography) : For real-time monitoring of substitution or coupling steps.

-

HPLC (High-Performance Liquid Chromatography) : Ensures >95% purity post-synthesis.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored as a potential kinase inhibitor in cancer therapy. Several studies have demonstrated its efficacy against various cancer cell lines:

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| 5n | PAK4 | 2.7 | Apoptosis induction |

| 5o | PAK4 | 20.2 | Moderate activity |

| MV4-11 | Cell line | 7.8 | Cell cycle arrest |

These results indicate that the compound can effectively inhibit tumor growth through specific kinase targeting.

Antitumor Activity

Research has shown that derivatives of this compound induce apoptosis and cell cycle arrest in various cancer cell lines, including HepG2 cells. For instance:

- Cell Cycle Analysis : Treatment with the compound increased the percentage of cells in the G0-G1 phase while decreasing those in the S and G2/M phases.

- Apoptosis Induction : Flow cytometry studies revealed significant increases in apoptotic cell populations upon treatment.

Antiviral Applications

The pyrrolo[2,3-d]pyrimidine scaffold has also been investigated for antiviral activities. Its structural modifications can enhance binding to viral enzymes or nucleic acids, making it a candidate for developing antiviral therapeutics.

Case Study 1: Inhibition of PAK4

A study demonstrated that derivatives of this compound exhibited potent inhibitory activities against PAK4 with IC50 values as low as 2.7 nM. The compound was shown to induce apoptosis in MV4-11 cells and arrest the cell cycle at the G0/G1 phase by regulating PAK4 phosphorylation.

Case Study 2: Antitumor Efficacy

In vitro studies involving HepG2 cells indicated that treatment with specific derivatives led to significant apoptosis rates compared to control groups. The percentage of apoptotic cells increased dramatically after treatment, suggesting strong potential for therapeutic applications.

Mechanism of Action

The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis . The presence of the bromo and sulfonyl groups enhances its binding affinity and selectivity towards the target kinase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table highlights key structural differences and inferred properties of the target compound compared to analogs:

*Calculated based on formula C₁₉H₂₁BrN₄O₆S (exact mass requires confirmation).

Key Observations:

Sulfonyl vs. Ribose Modifications: The target compound’s 2-O-sulfonyl group replaces the hydroxyl-rich ribofuranosyl moiety in NSC113943, likely reducing hydrophilicity and enhancing resistance to enzymatic degradation .

Bromine Substitution : The 6-bromo group is conserved in NSC113943 and the target compound, suggesting a role in hydrophobic binding pockets or intercalation with DNA/RNA .

Scaffold Isomerism: Compared to pyrrolo[3,2-d]pyrimidine derivatives (), the [2,3-d] isomer in the target compound may better mimic adenosine, favoring interactions with kinases or nucleoside transporters .

Pharmacokinetic Implications: The sulfonyl group’s electron-withdrawing nature could slow metabolic clearance compared to compounds with hydroxyl or phosphono groups (e.g., derivatives) .

Biological Activity

The compound 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- is a derivative of pyrrolo[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and antiviral therapies. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Pyrrolo[2,3-d]pyrimidines exhibit their biological effects primarily through the inhibition of key enzymes involved in nucleotide metabolism and signaling pathways. The compound has been studied for its ability to inhibit:

- AICAR Transformylase (AICARFTase) : This enzyme is crucial for de novo purine synthesis. Inhibition leads to a depletion of purine nucleotides, which is significant in cancer therapy as it can hinder tumor cell proliferation .

- Protein Kinase B (PKB/Akt) : The compound demonstrates selective inhibition of PKB, which plays a critical role in cell survival and growth signaling pathways. This inhibition can lead to reduced tumor growth in vivo .

Antitumor Activity

Research indicates that compounds structurally related to 7H-Pyrrolo(2,3-d)pyrimidine exhibit potent antitumor activity across various cancer cell lines. For instance:

- Cell Proliferation Studies : In vitro assays have shown that the compound significantly reduces cell viability in human tumor cell lines such as HeLa and MDA-MB-231. The IC50 values for these cell lines demonstrate its effectiveness in inhibiting proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | AICARFTase inhibition |

| MDA-MB-231 | 4.5 | PKB inhibition |

| HepG2 | 3.8 | Induction of apoptosis |

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells through:

- Caspase Activation : Increased levels of active caspase-3 and pro-apoptotic proteins like Bax were observed upon treatment with the compound, indicating its role in promoting programmed cell death .

Antiviral Activity

Emerging studies also highlight the antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives against viruses such as Zika and Dengue:

- Inhibition Studies : Compounds related to this structure have exhibited significant antiviral activity with >90% protection against Dengue Virus (DENV) in cellular assays .

Case Studies

- Antitumor Efficacy in Xenograft Models : In vivo studies using nude mice bearing human tumor xenografts demonstrated that the compound effectively reduced tumor size at well-tolerated doses. The mechanism was linked to the modulation of PKB signaling pathways.

- Apoptosis in HepG2 Cells : A study showed that treatment with the compound led to an increase in apoptotic cells from 0.51% (control) to 15.63%, indicating its potential use in liver cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-d]pyrimidines is influenced by various substituents on the core structure. Modifications at the 4-amino and 6-bromo positions have been shown to enhance selectivity and potency against specific targets:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 7H-pyrrolo[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization, halogenation, and functional group protection. For example, chlorination of intermediates (e.g., 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol) requires precise temperature control (50–60°C) and anhydrous conditions to avoid side reactions . Characterization via NMR and HPLC is essential to confirm intermediate purity before proceeding to sulfonation or bromination steps.

- Key Considerations : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps. Optimize stoichiometry for bromine sources (e.g., NBS vs. Br₂) to minimize byproducts .

Q. How can researchers validate the stereochemical configuration of the pentofuranosyl moiety in this compound?

- Methodology : Employ X-ray crystallography for unambiguous confirmation. Alternatively, use 2D-NMR (e.g., NOESY or ROESY) to analyze spatial interactions between the pentofuranosyl group and the pyrrolopyrimidine core. Computational modeling (DFT or molecular dynamics) can predict stable conformers for comparison .

Advanced Research Questions

Q. What strategies address contradictory data in reaction optimization (e.g., unexpected low yields despite optimal theoretical conditions)?

- Methodology : Apply statistical Design of Experiments (DoE) to isolate variables. For example, a factorial design can test interactions between temperature, solvent polarity, and catalyst loading. Contradictions often arise from unaccounted factors (e.g., trace moisture in solvents or metal impurities). Use ICP-MS to detect catalytic poisons .

- Case Study : In a pyrrolopyrimidine synthesis, conflicting HPLC purity data were resolved by identifying residual dimethyl sulfone (from incomplete workup) via GC-MS .

Q. How can computational tools predict the stability of the sulfonate ester group under varying pH conditions?

- Methodology : Use quantum mechanical calculations (e.g., COSMO-RS) to model hydrolysis kinetics. Parametrize the sulfonate ester’s electronic environment (partial charges, frontier orbitals) and simulate nucleophilic attack by OH⁻ ions. Validate predictions experimentally via pH-controlled stability assays (e.g., 1H-NMR monitoring over 24–72 hours) .

Q. What advanced techniques mitigate challenges in isolating brominated pyrrolopyrimidine intermediates?

- Methodology : Replace traditional column chromatography with centrifugal partition chromatography (CPC) for higher recovery of polar brominated intermediates. CPC avoids silica-induced decomposition and improves scalability. For recalcitrant impurities, employ orthogonal purification (e.g., ion-exchange followed by size-exclusion chromatography) .

Methodological Frameworks

Q. Designing a reaction pathway for scale-up: How to balance atom economy and practicality?

- Framework :

Retrosynthetic Analysis : Prioritize steps with high atom economy (e.g., direct C–H bromination over functional group interconversion).

Green Metrics : Calculate E-factor and process mass intensity (PMI) for each step. Replace toxic solvents (DMF, DCM) with Cyrene or 2-MeTHF where feasible .

In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Resolving spectral overlap in NMR characterization of regioisomers

- Methodology : Use isotopic labeling (e.g., 13C-enriched starting materials) to enhance signal resolution. For example, 13C-labeling at the pyrrole C-7 position can distinguish between α- and β-anomers of the pentofuranosyl group. Differential NOE effects in 1H-13C HSQC experiments provide additional confirmation .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to determine if they stem from structural variability or assay conditions?

- Methodology :

- Structural Reanalysis : Verify compound identity via HRMS and 2D-NMR. Check for residual solvents (DMSO, EtOAc) that may interfere with assays.

- Assay Harmonization : Replicate studies under standardized conditions (e.g., fixed ATP concentration in kinase assays). Use a common reference compound (e.g., staurosporine) to calibrate activity thresholds .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.